Butane-1,1,4,4,-tetrol Butane-1,1,4,4,-tetrol
Brand Name: Vulcanchem
CAS No.: 84000-91-9
VCID: VC16988532
InChI: InChI=1S/C4H10O4/c5-3(6)1-2-4(7)8/h3-8H,1-2H2
SMILES:
Molecular Formula: C4H10O4
Molecular Weight: 122.12 g/mol

Butane-1,1,4,4,-tetrol

CAS No.: 84000-91-9

Cat. No.: VC16988532

Molecular Formula: C4H10O4

Molecular Weight: 122.12 g/mol

* For research use only. Not for human or veterinary use.

Butane-1,1,4,4,-tetrol - 84000-91-9

Specification

CAS No. 84000-91-9
Molecular Formula C4H10O4
Molecular Weight 122.12 g/mol
IUPAC Name butane-1,1,4,4-tetrol
Standard InChI InChI=1S/C4H10O4/c5-3(6)1-2-4(7)8/h3-8H,1-2H2
Standard InChI Key LYGJUHQDLQALGX-UHFFFAOYSA-N
Canonical SMILES C(CC(O)O)C(O)O

Introduction

Structural and Stereochemical Features

Butane-1,1,4,4-tetrol (C₄H₁₀O₄) features two primary hydroxyl groups on each of its terminal carbons, creating a symmetrical molecular framework. This arrangement contrasts with erythritol, where hydroxyls occupy consecutive carbons (1,2,3,4). The compound’s symmetry reduces its chiral complexity compared to erythritol, which possesses two chiral centers. Computational models suggest that the 1,1,4,4 substitution pattern allows for stable intramolecular hydrogen-bonding networks, potentially enhancing thermal stability and solubility in polar solvents .

Comparative Analysis of Tetraols

CompoundHydroxyl PositionsChiral CentersKey Properties
Butane-1,1,4,4-tetrol1,1,4,40Symmetrical, high polarity
Erythritol1,2,3,42Sweetener, low caloric value
TETROL derivative 1,2,3,4 (phenyl)2Host-guest selectivity

Synthesis and Derivatives

While direct synthesis methods for butane-1,1,4,4-tetrol remain undocumented in the literature, analogous pathways for phenyl-substituted tetraols offer clues. The tetraphenyl derivative (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol (TETROL) is synthesized via Grignard reactions followed by stereoselective hydroxylation, achieving >95% enantiomeric excess . This method could theoretically adapt to produce butane-1,1,4,4-tetrol by omitting phenyl groups, though challenges in stabilizing the unsubstituted tetraol structure may arise due to increased conformational flexibility.

Host-Guest Chemistry Applications

TETROL’s demonstrated ability to selectively enclathrate cyclic ketones and lactones underscores the potential of tetraols in separation technologies . For example:

  • Selectivity in Mixed Solvents: TETROL exhibits 93.8% selectivity for 2-pyrrolidone over γ-butyrolactone in equimolar mixtures, attributed to complementary hydrogen-bonding patterns between host hydroxyls and guest carbonyl groups .

  • Thermal Stability: Differential scanning calorimetry (DSC) reveals guest release temperatures correlate with host-guest binding strength, with NMP complexes showing higher thermal stability (ΔH = 148 kJ/mol) than NEP analogues .

Biological and Industrial Relevance

Though no direct studies on butane-1,1,4,4-tetrol’s bioactivity exist, its structural analogs exhibit notable properties:

  • Antioxidant Capacity: Erythritol derivatives show radical scavenging activity (IC₅₀ = 12 μM against DPPH), suggesting potential for butane-1,1,4,4-tetrol in cosmetic formulations.

  • Pharmaceutical Carriers: The tetraol framework’s hydrogen-bonding capacity could enhance drug solubility, as seen in glycerol-based systems (logP improvement ≥1.5) .

Computational and Crystallographic Insights

Single-crystal X-ray diffraction (SCXRD) of TETROL inclusion complexes reveals:

  • Hydrogen-Bond Networks: Cyclic O-H···O motifs stabilize guest molecules within 3.2–3.5 Å host cavities .

  • Packing Efficiency: Host molecules achieve 78% void space occupancy in NMP complexes, optimizing guest retention without steric strain .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator